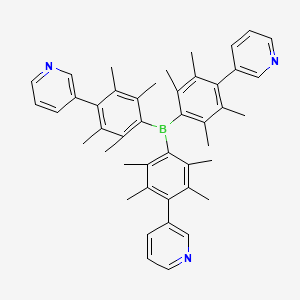
Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane: is an organic boron compound known for its unique chemical properties and applications. It is often used in various fields of scientific research, including chemistry, biology, and materials science. The compound is characterized by its molecular formula C45H48BN3 and a molecular weight of 641.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane typically involves the reaction of boronic acid derivatives with pyridine compounds. One common method includes the reaction of 2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenylboronic acid with a suitable boron source under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as sublimation are employed to obtain ultra-pure grade chemicals .
Chemical Reactions Analysis
Types of Reactions: Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acid derivatives.
Reduction: It can be reduced to form different boron-containing compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids , while reduction can produce boron hydrides .
Scientific Research Applications
Chemistry: In chemistry, Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane is used as a reagent in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds .
Biology: .
Medicine: In medicine, research is ongoing to investigate its use in therapeutic agents and diagnostic tools due to its unique chemical properties .
Industry: Industrially, the compound is used in the production of organic light-emitting diodes (OLEDs) and perovskite solar cells due to its excellent electron-transport properties .
Mechanism of Action
The mechanism by which Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane exerts its effects is primarily through its ability to facilitate electron transport and hole blocking . The compound has a low LUMO energy level of 3.3 eV, which allows efficient electron injection and prevents the accumulation of extra electrons at the interface . Additionally, its high HOMO energy level of 6.80 eV blocks holes from recombining with electrons at the cathode .
Comparison with Similar Compounds
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane: Known for its electron-transport properties and used in similar applications.
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: Used in Suzuki cross-coupling reactions.
Uniqueness: Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane stands out due to its tetramethyl substitution pattern , which enhances its stability and reactivity compared to other boron compounds .
Properties
Molecular Formula |
C45H48BN3 |
|---|---|
Molecular Weight |
641.7 g/mol |
IUPAC Name |
tris(2,3,5,6-tetramethyl-4-pyridin-3-ylphenyl)borane |
InChI |
InChI=1S/C45H48BN3/c1-25-31(7)43(32(8)26(2)40(25)37-16-13-19-47-22-37)46(44-33(9)27(3)41(28(4)34(44)10)38-17-14-20-48-23-38)45-35(11)29(5)42(30(6)36(45)12)39-18-15-21-49-24-39/h13-24H,1-12H3 |
InChI Key |
MRUZNUCPYQTQAW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1C)C)C2=CN=CC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CN=CC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CN=CC=C6)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


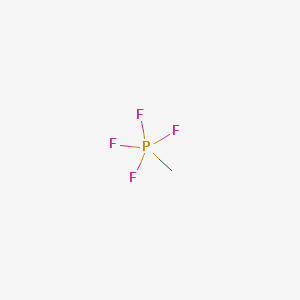

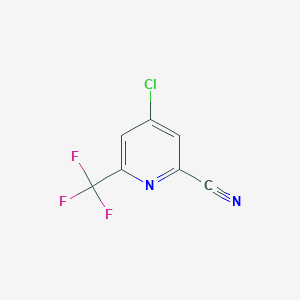
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)
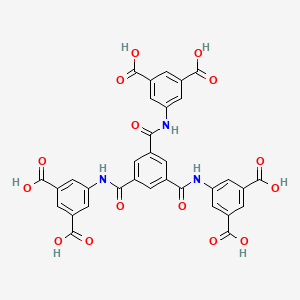
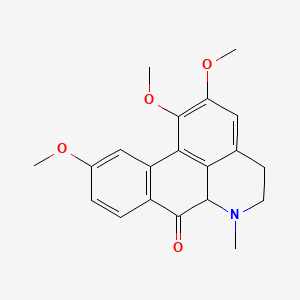
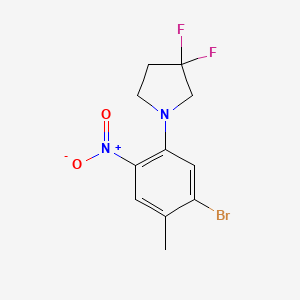
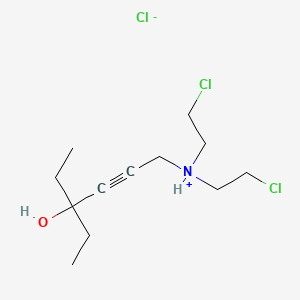
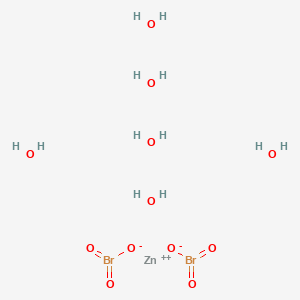
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)

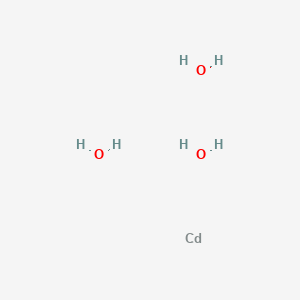
![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)
